Fosfosal

Übersicht

Beschreibung

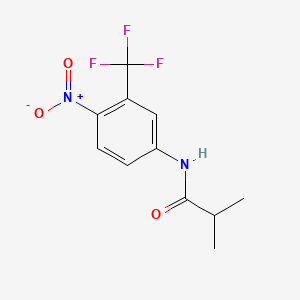

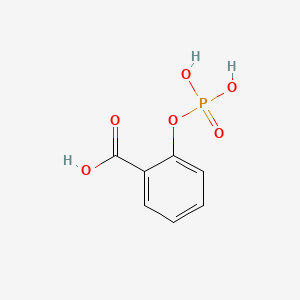

Fosfosal, auch bekannt als 2-Phosphonoxybenzoesäure, ist ein Derivat der Salicylsäure. Es ist ein nicht-acetyliertes Salicylsäurederivat mit analgetischen und entzündungshemmenden Eigenschaften. This compound wird hauptsächlich als Prodrug zur Behandlung entzündlicher Erkrankungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Fosfosal has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphorylation reactions.

Biology: Employed in the detection of alkaline phosphatase enzyme activity using CEST MRI biosensors.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of drug delivery systems and controlled release formulations.

Wirkmechanismus

Target of Action

Fosfosal, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , lipid compounds that promote inflammation, pain, and fever . This compound also inhibits the protein-protein interaction domain, the SH2 domain , of the tumor-related transcription factor STAT5b .

Mode of Action

This compound operates by inhibiting COX, effectively reducing the production of prostaglandins and thereby alleviating symptoms of inflammation and pain . It distinguishes itself with its selective inhibition of COX-2 over COX-1 , minimizing gastrointestinal side effects commonly associated with traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 .

In terms of its action on STAT5b, this compound binds covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This selectivity for STAT5b over its close homologue STAT5a is mediated by the STAT5b residue Arg566, located in the SH2 domain-adjacent linker domain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound reduces the production of prostaglandins, key mediators of inflammation and pain .

In addition, this compound affects the STAT5b signaling pathway . By inhibiting the SH2 domain of STAT5b, this compound disrupts the protein-protein interactions essential for the transcriptional activity of STAT5b .

Pharmacokinetics

They undergo metabolism primarily in the liver and are excreted via the kidneys . The bioavailability of this compound is likely influenced by factors such as dose, formulation, and individual patient characteristics.

Result of Action

The molecular effect of this compound involves the inhibition of COX, leading to a decrease in prostaglandin production, which results in reduced inflammation and pain . At the cellular level, this compound’s inhibition of the SH2 domain of STAT5b disrupts the protein-protein interactions essential for the transcriptional activity of STAT5b, potentially affecting cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like this compound. Factors such as pH, temperature, and light can affect drug stability and efficacy

Biochemische Analyse

Biochemical Properties

Fosfosal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used for the detection of alkaline phosphatase (AP) enzyme . In the presence of this enzyme, this compound is converted to salicylic acid .

Cellular Effects

This compound has been found to influence cellular functions. It up-regulates CXCR4 activation only in the presence of CXCL12 . This is the first identification of a compound that increases CXCR4 activity by any mechanism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It has been reported that this compound increases the activity of CXCL12 in cellular studies with S. cerevisiae . NMR suggests this compound interacts with both the dimer and monomer, saturating the monomer over a narrower concentration range of this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fosfosal kann durch Phosphorylierung von Salicylsäure mit Phosphorpentoxid synthetisiert werden. Die Reaktion umfasst die folgenden Schritte:

Phosphorylierung: Salicylsäure wird mit Phosphorpentoxid in Toluol bei Rückflusstemperatur umgesetzt. Das molare Verhältnis von Salicylsäure zu Phosphorpentoxid beträgt typischerweise 2-4:1.

Hydrolyse: Das Reaktionsgemisch wird dann mit Wasser behandelt, um die bei der Phosphorylierung entstandenen Zwischenprodukte zu hydrolysieren.

Fällung und Reinigung: This compound wird ausgefällt, durch Filtration isoliert und optional gereinigt

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt einem ähnlichen Verfahren, ist jedoch für die Großproduktion optimiert. Die Verwendung von Phosphorpentoxid reduziert die Umweltbelastung, da die Bildung von Salzsäure vermieden wird, die bei anderen Phosphorylierungsmethoden ein Nebenprodukt ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: this compound kann zu Salicylsäure und Phosphorsäure hydrolysiert werden.

Substitution: Die phenolische Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen unter milden Bedingungen.

Substitution: Je nach dem gewünschten Substitutionsprodukt können verschiedene Elektrophile eingesetzt werden.

Hauptsächlich gebildete Produkte

Hydrolyse: Salicylsäure und Phosphorsäure.

Substitution: Je nach dem eingesetzten Elektrophil können verschiedene substituierte Salicylsäurederivate gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Phosphorylierungsreaktionen.

Biologie: Einsatz beim Nachweis der alkalischen Phosphatase-Enzymaktivität mithilfe von CEST-MRT-Biosensoren.

Medizin: Untersuchung auf entzündungshemmende und analgetische Eigenschaften.

Industrie: Einsatz bei der Entwicklung von Arzneistoff-Abgabesystemen und kontrollierten Freisetzungsformulierungen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Cyclooxygenase, das für die Synthese von Prostaglandinen essentiell ist. Diese Hemmung reduziert Entzündungen und Schmerzen. Zusätzlich hemmt this compound selektiv die SH2-Domäne des Transkriptionsfaktors STAT5b, der an tumorassoziierten Signalwegen beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

Fosfosal undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to salicylic acid and phosphoric acid.

Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Salicylic acid and phosphoric acid.

Substitution: Depending on the electrophile used, various substituted salicylic acid derivatives can be formed

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salicylsäure: Die Stammverbindung von Fosfosal, die wegen ihrer entzündungshemmenden und analgetischen Eigenschaften weit verbreitet ist.

Aspirin (Acetylsalicylsäure): Ein weiteres Derivat der Salicylsäure, bekannt für seine entzündungshemmenden, analgetischen und fiebersenkenden Wirkungen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner selektiven Hemmung des STAT5b-Transkriptionsfaktors einzigartig, die bei anderen Salicylsäurederivaten nicht beobachtet wird. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für gezielte Krebstherapien .

Eigenschaften

IUPAC Name |

2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKUDWZICMJVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045394 | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-83-1 | |

| Record name | Fosfosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fosfosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fosfosal, the O-phosphorylated derivative of salicylic acid, exhibits its effects through multiple mechanisms. [, ] Primarily, it acts as a prodrug for salicylic acid, rapidly hydrolyzing into this active metabolite in vivo. [] Salicylic acid, in turn, is a well-known inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and downstream anti-inflammatory and analgesic effects. [, , , ] Additionally, this compound itself directly interacts with the SH2 domain of STAT5b, a transcription factor involved in tumor development. This interaction inhibits STAT5b activity, suggesting a potential avenue for anti-tumor therapy. [, ] Furthermore, research indicates that this compound up-regulates CXCR4 activation in the presence of CXCL12, showcasing its ability to modulate chemokine receptor activity. []

A: While this compound itself is not reported to possess direct catalytic activity, its use as an acid catalyst in polyester-melamine paint formulations has been explored. [] In this context, this compound acts as an in-situ phosphatizing reagent, promoting the formation of a phosphate conversion coating on aluminum surfaces. [] This phosphatization process enhances corrosion resistance and paint adhesion, highlighting an indirect catalytic role of this compound in surface modification.

A: While the provided abstracts do not delve into specific computational studies, the identification of this compound's interaction with STAT5b and CXCR4 suggests the potential for employing computational techniques. [, ] Molecular docking simulations could elucidate the binding mode of this compound within the SH2 domain of STAT5b, providing insights for developing more potent and selective inhibitors. [] Additionally, molecular dynamics simulations could be utilized to understand the influence of this compound on CXCR4 conformation and dynamics in the presence of CXCL12. [] Further application of computational methods like QSAR could be valuable in exploring the structure-activity relationships of this compound and designing analogs with improved pharmacological profiles.

ANone: The provided abstracts primarily focus on the pharmacological and pharmacokinetic aspects of this compound and do not offer specific details on SHE regulations. As a pharmaceutical compound, this compound would be subject to regulations governing the development, manufacturing, and disposal of pharmaceuticals, ensuring its safe and environmentally responsible use. These regulations vary across countries and jurisdictions and require consultation with relevant regulatory bodies.

A: this compound exhibits rapid absorption following oral administration, with its hydrolysis product, salicylic acid, being the only detectable moiety in plasma. [, , ] This rapid conversion suggests that this compound primarily acts as a prodrug for salicylic acid. [] The pharmacokinetic parameters of salicylic acid derived from this compound administration are comparable to those observed after direct salicylic acid administration. [, ] Studies in humans demonstrated that a this compound dose of 2,400 mg three times daily achieved steady-state plasma concentrations of salicylic acid within the therapeutic range for anti-inflammatory activity (150-300 µg/mL). [] Additionally, co-administration of this compound with codeine did not significantly alter the pharmacokinetic profiles of either drug, suggesting minimal drug-drug interaction potential. []

A: Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of this compound in various animal models. [, , ] In mice, this compound exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test, comparable to the effects observed with aspirin. [] Additionally, this compound displayed anti-inflammatory activity in the xylene-induced ear swelling test and the acetic acid-induced vascular permeability test in mice. [] Importantly, this compound demonstrated better gastric tolerance compared to aspirin in these preclinical studies. [] Furthermore, clinical trials have investigated the analgesic efficacy of this compound in patients with musculoskeletal and articular pain. [, , ] Double-blind studies revealed that this compound effectively reduced pain severity, activity impairment, and insomnia compared to placebo. [, ] Moreover, this compound demonstrated comparable analgesic activity to lysine acetylsalicylate in a clinical trial involving patients with rheumatoid arthritis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.